

# HPLC method for Benzyl 2-Hydroxy-6-Methoxybenzoate quantification

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## Compound of Interest

Compound Name: *Benzyl 2-Hydroxy-6-Methoxybenzoate*

Cat. No.: *B13916009*

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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Benzyl 2-Hydroxy-6-Methoxybenzoate** is presented. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for the determination of this compound in various sample matrices.

## Physicochemical Properties

**Benzyl 2-Hydroxy-6-Methoxybenzoate** is a compound with the molecular formula C<sub>15</sub>H<sub>14</sub>O<sub>4</sub> and a molecular weight of 258.27 g/mol [1][2][3]. It is known to exhibit antifungal properties[2][4]. Its solubility in water is limited, which is a key consideration for solvent selection in HPLC analysis[5].

## Application Note

### Introduction

This application note describes a robust and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of **Benzyl 2-Hydroxy-6-Methoxybenzoate**. The method is suitable for quality control, stability studies, and pharmacokinetic analysis. The methodology is based on established principles for the analysis of benzoate derivatives and related compounds[6][7][8][9][10][11][12][13].

### Chromatographic Conditions

A C18 stationary phase is recommended for the separation due to the non-polar nature of the benzyl group and the aromatic ring of the benzoate moiety. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer provides good peak shape and resolution. UV detection is employed for quantification.

Table 1: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm
Run Time	10 minutes

## Experimental Protocols

### 1. Standard Solution Preparation

- Stock Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of **Benzyl 2-Hydroxy-6-Methoxybenzoate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL. These will be used to construct the calibration curve.

### 2. Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general guideline for a solid sample is as follows:

- Accurately weigh a portion of the homogenized sample containing **Benzyl 2-Hydroxy-6-Methoxybenzoate**.
- Extract the analyte with a suitable organic solvent such as methanol or acetonitrile. Sonication may be used to enhance extraction efficiency.
- Centrifuge the extract to remove any particulate matter.
- Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

### 3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

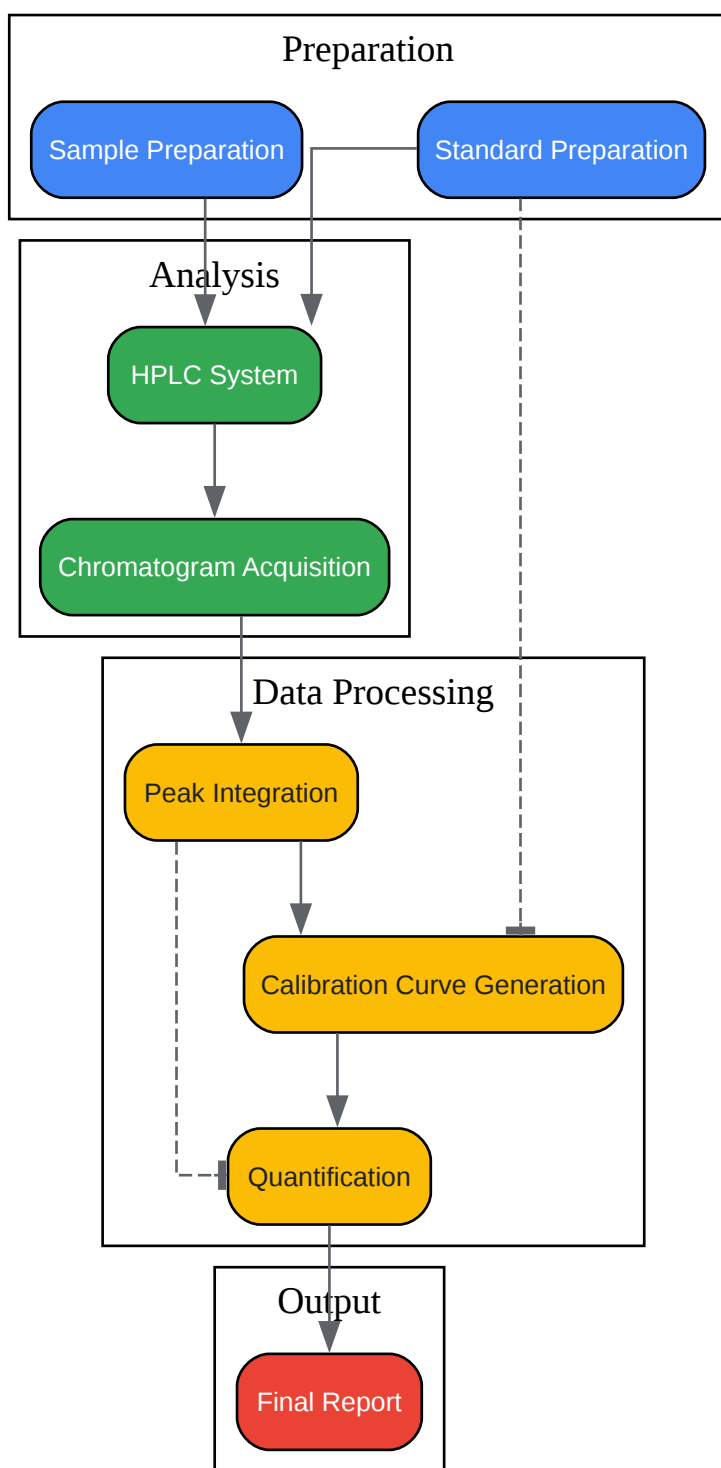
- **Linearity:** Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient ( $r^2$ ) and the equation of the line.
- **Precision:** Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at a single concentration. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
- **Accuracy:** Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. The percentage recovery should be within a predefined range (e.g., 98-102%).
- **Specificity:** Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a blank and a spiked sample.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table 2: Representative Quantitative Data

Parameter	Result
Retention Time (min)	~ 5.2
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r <sup>2</sup> )	> 0.999
LOD (µg/mL)	0.1
LOQ (µg/mL)	0.3
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

## Workflow and Process Diagrams

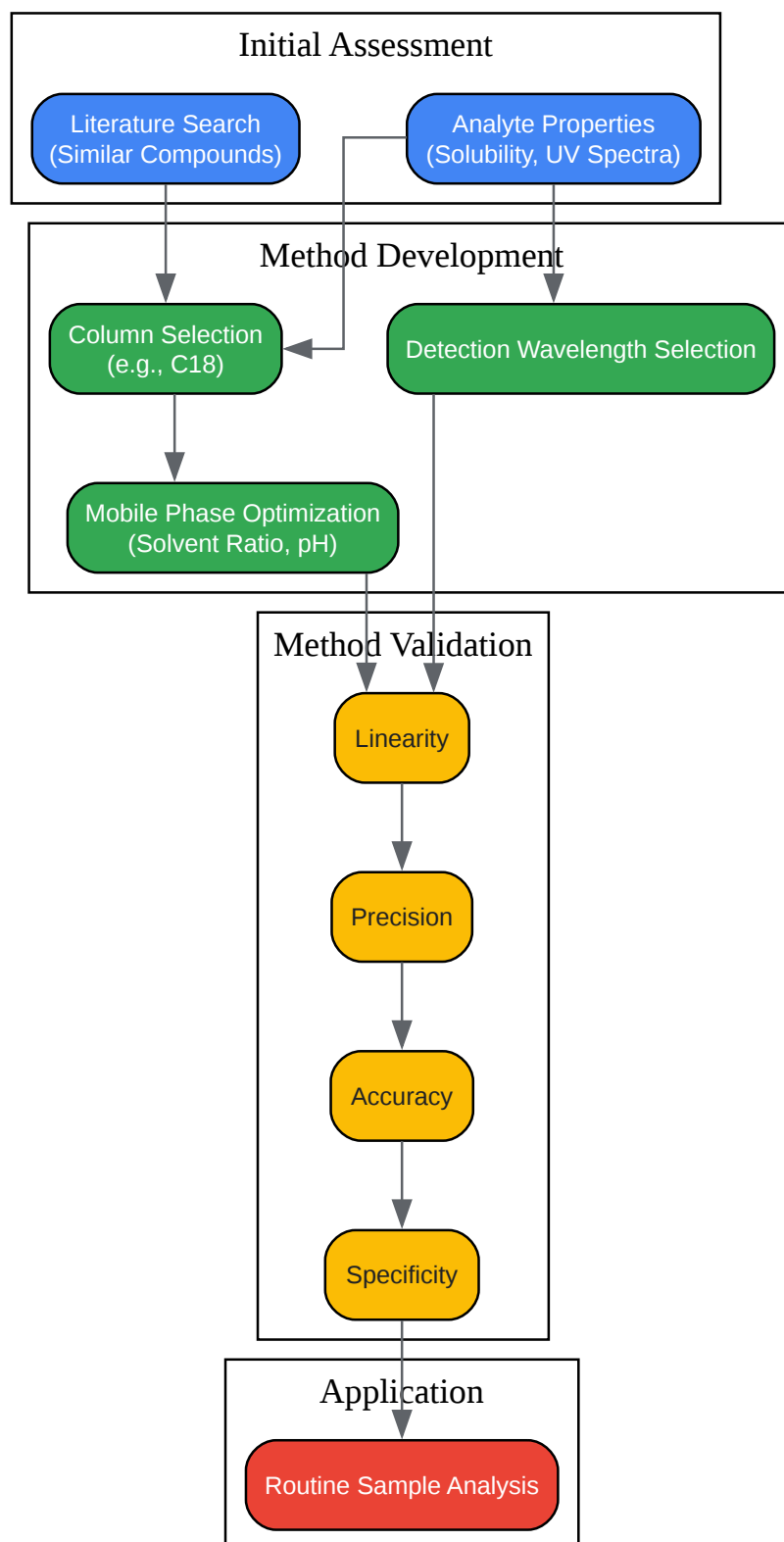
The following diagram illustrates the overall workflow for the HPLC quantification of **Benzyl 2-Hydroxy-6-Methoxybenzoate**.



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Caption: Experimental workflow for HPLC quantification.

The following diagram illustrates the logical relationship for method development.



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Caption: Logical workflow for HPLC method development.

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